molecular formula C27H30O4 B15329719 (2R,3R,4S)-2,3,4-Tris(benzyloxy)hex-5-en-1-ol

(2R,3R,4S)-2,3,4-Tris(benzyloxy)hex-5-en-1-ol

Cat. No.: B15329719
M. Wt: 418.5 g/mol
InChI Key: NTOSGFLXZNOARL-OYUWMTPXSA-N
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Description

(2R,3R,4S)-2,3,4-Tris(benzyloxy)hex-5-en-1-ol ( 195873-64-4) is a chiral organic compound of significant interest in synthetic organic chemistry, primarily serving as a versatile advanced synthetic intermediate . Its defined stereochemistry at the 2, 3, and 4 positions makes it a valuable chiral building block for the synthesis of complex, stereodefined molecules, including potential pharmaceuticals and natural products . The molecule features a hex-5-en-1-ol backbone protected at three hydroxy groups with benzyl ethers, a common protecting group strategy in multi-step synthesis. The terminal double bond offers a handle for further chemical transformations, such as dihydroxylation or oxidation, to introduce new functional groups . Researchers utilize this compound in the exploration of new synthetic pathways, including the development of novel antibacterial agents and other biologically active compounds, where the precise three-dimensional structure is critical for activity . This product is intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic or therapeutic uses. Please refer to the safety data sheet for proper handling instructions. The compound should be stored sealed in a dry environment at 2-8°C to maintain stability and purity .

Properties

Molecular Formula

C27H30O4

Molecular Weight

418.5 g/mol

IUPAC Name

(2R,3R,4S)-2,3,4-tris(phenylmethoxy)hex-5-en-1-ol

InChI

InChI=1S/C27H30O4/c1-2-25(29-19-22-12-6-3-7-13-22)27(31-21-24-16-10-5-11-17-24)26(18-28)30-20-23-14-8-4-9-15-23/h2-17,25-28H,1,18-21H2/t25-,26+,27+/m0/s1

InChI Key

NTOSGFLXZNOARL-OYUWMTPXSA-N

Isomeric SMILES

C=C[C@@H]([C@H]([C@@H](CO)OCC1=CC=CC=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3

Canonical SMILES

C=CC(C(C(CO)OCC1=CC=CC=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key analogues and their distinguishing features:

Compound Molecular Formula Stereochemistry Key Functional Groups Physical State Yield Key Applications
(2R,3R,4S)-2,3,4-Tris(benzyloxy)hex-5-en-1-ol (Target) C₃₄H₃₄O₄ 2R,3R,4S 3× benzyloxy, terminal hydroxyl, hex-5-en Colorless oil 73% Iminosugar/sulfonamide synthesis
(2S,3R,4S)-2,3,4-Tris(benzyloxy)-5,5-dimethoxypentan-1-ol C₃₃H₃₈O₆ 2S,3R,4S 3× benzyloxy, dimethoxy, pentan-1-ol Not reported Not reported Carbohydrate intermediates
(2S,3R,4R,5S)-2,3,4,6-Tetrakis(benzyloxy)hexane-1,5-diol C₃₄H₃₈O₆ 2S,3R,4R,5S 4× benzyloxy, diol, hexane backbone Not reported Not reported Glycosylation studies
(2R,3S,4S,5S)-2,3,4-Tris(benzyloxy)-5-((benzyloxy)methyl)cyclohexanol C₄₃H₄₆O₅ 2R,3S,4S,5S Cyclohexanol core, 4× benzyloxy groups Solid (CAS data) Not reported Steroid or terpene synthesis
(E,4R,5S)-4-((2-methoxyethoxy)methoxy)-5-(4-methoxybenzyloxy)hex-2-enoic acid C₁₈H₂₆O₈ 4R,5S MEM-protected hydroxyl, carboxylic acid Colorless oil 86% Polyketide synthesis

Key Differences and Implications

Stereochemistry and Reactivity
  • The target compound’s 2R,3R,4S configuration contrasts with analogues like (2S,3R,4R,5S)-2,3,4,6-tetrakis(benzyloxy)hexane-1,5-diol , which has additional stereocenters and hydroxyl groups. This difference impacts regioselectivity in glycosylation reactions.
  • The presence of a terminal double bond (hex-5-en) in the target compound enhances its utility in olefin metathesis or epoxidation, unlike the saturated backbone in (2S,3R,4R,5S)-tetrakis(benzyloxy)hexane-1,5-diol .
Functional Group Diversity
  • MEM-protected analogues (e.g., compound 3 in ) exhibit higher solubility in polar solvents due to the 2-methoxyethoxy group but require acidic deprotection steps.
  • Cyclohexanol derivatives (e.g., ) display rigid cyclic structures, favoring ring-opening reactions over linear chain reactivity.

Q & A

Basic: How can researchers optimize the synthesis of (2R,3R,4S)-2,3,4-Tris(benzyloxy)hex-5-en-1-ol while ensuring stereochemical fidelity?

Methodological Answer:
Stereoselective synthesis requires careful selection of protecting groups and reaction conditions. For benzyloxy-protected intermediates, iterative glycosylation or oxidation-reduction sequences (e.g., Swern oxidation followed by stereoselective reduction) can enforce the desired (2R,3R,4S) configuration. Use chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation for adjacent diols) to control stereochemistry. Monitor reaction progress via TLC or HPLC, and validate stereochemistry using 1H^{1}\text{H}-NMR coupling constants and NOE experiments .

Basic: What analytical techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

  • Purity: Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) and compare retention times against known standards.
  • Structure:
    • NMR : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm benzyloxy group integration and olefin geometry (J-coupling for trans vs. cis double bonds).
    • Mass Spectrometry : High-resolution ESI-MS to verify molecular formula (expected [M+Na]+^+ peak for C27_{27}H30_{30}O4_4).
    • X-ray Crystallography : Resolve absolute stereochemistry if crystalline derivatives are obtainable .

Basic: What are the critical handling and storage protocols to maintain compound stability?

Methodological Answer:

  • Storage : Store under inert atmosphere (argon) at 2–8°C in flame-sealed ampules or sealed vials with desiccants (e.g., molecular sieves).
  • Handling : Use gloveboxes or Schlenk lines to prevent hydrolysis of benzyl ethers. Avoid prolonged exposure to light, which may degrade the hex-5-en-1-ol moiety .

Advanced: How can researchers resolve contradictions in reported stereochemical outcomes during benzyloxy-group installation?

Methodological Answer:
Discrepancies often arise from competing reaction pathways (e.g., SN1 vs. SN2 mechanisms). To mitigate:

  • Solvent Control : Use polar aprotic solvents (e.g., DMF) to favor SN2 mechanisms for inversion of configuration.
  • Temperature : Lower temperatures (<0°C) reduce racemization.
  • Additives : Silver oxide (Ag2_2O) can stabilize transition states in glycosylation reactions. Validate outcomes via Mosher ester analysis or computational modeling (DFT for transition-state energies) .

Advanced: What strategies enhance the reactivity of the hex-5-en-1-ol moiety in downstream functionalization?

Methodological Answer:
The terminal alkene can undergo:

  • Epoxidation : Use m-CPBA or VO(acac)2_2/TBHP for stereoselective epoxide formation.
  • Dihydroxylation : Apply Sharpless asymmetric conditions (OsO4_4 with chiral ligands) to install vicinal diols.
  • Cross-Metathesis : Employ Grubbs catalysts (e.g., G-II) to introduce functionalized alkenes. Pre-activate the alkene with electron-withdrawing groups to improve metathesis efficiency .

Advanced: How should researchers address low yields in multi-step syntheses involving benzyloxy protections?

Methodological Answer:
Low yields often stem from:

  • Incomplete Deprotection : Optimize hydrogenolysis conditions (Pd/C, H2_2 at 30 psi) or switch to Birch reduction (Li/NH3_3) for stubborn benzyl ethers.
  • Side Reactions : Quench reactive intermediates (e.g., oxonium ions) with triethylamine or buffer steps with aqueous workups.
  • Scale-Up Adjustments : Use flow chemistry for exothermic steps (e.g., benzylation) to improve heat dissipation and reproducibility. Track mass balance via 19F^{19}\text{F}-NMR if fluorinated analogs are synthesized .

Advanced: What computational tools can predict the compound’s conformational behavior in solution?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., chloroform vs. DMSO) using AMBER or GROMACS to model benzyl group rotation and alkene geometry.
  • DFT Calculations : Gaussian or ORCA software to optimize ground-state geometries and calculate NMR chemical shifts (DP4 analysis for stereochemical validation) .

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